Bicisate dihydrochloride, also known as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester dihydrochloride (RP-217), is a lipophilic, neutral compound primarily investigated for its role as a ligand in the development of Technetium-99m (99mTc) labeled brain perfusion imaging agents. [, ] These agents are crucial in studying regional cerebral blood flow, providing insights into various neurological conditions.
The synthesis of bicisate dihydrochloride involves several steps:
Bicisate dihydrochloride has a complex molecular structure characterized by:
Bicisate dihydrochloride participates in several chemical reactions, particularly during its preparation for use with technetium Tc-99m:
The mechanism of action for bicisate involves several key processes:
Bicisate dihydrochloride exhibits distinct physical and chemical properties:
Bicisate dihydrochloride has significant scientific and clinical applications:
Bicisate dihydrochloride, systematically named N,N′-1,2-ethylenediylbis-L-cysteine diethyl ester dihydrochloride, features a dimeric structure derived from two L-cysteine units linked by an ethylene bridge. Each cysteine moiety is esterified with ethanol, forming diethyl esters, and the molecule exists as a dihydrochloride salt. The stereochemical configuration is defined by the presence of two chiral centers, both adopting the L-configuration inherent to natural cysteine. This specific stereochemistry is critical for its biological function, as it ensures optimal interaction with intracellular esterases and facilitates blood-brain barrier (BBB) penetration. The molecule contains thiol groups (–SH) essential for complexation with technetium-99m. Upon oxidation, these thiols form disulfide bonds, leading to the inactive dimeric disulfide (ECDSS), which cannot chelate technetium [6]. The ethylene bridge between nitrogen atoms creates a rigid scaffold that stabilizes the technetium complex post-chelation [3] [5].
The molecular formula of bicisate dihydrochloride is C₁₂H₂₆Cl₂N₂O₄S₂, with a molecular weight of 413.38 g/mol. It is supplied as a lyophilized solid in radiopharmaceutical kits (e.g., NEUROLITE® Vial A), containing 0.9 mg bicisate dihydrochloride alongside excipients like mannitol (24 mg), stannous chloride dihydrate (min. 12 µg), and edetate disodium (0.36 mg) [3]. Key physicochemical properties include:
Table 1: Physicochemical Parameters of Bicisate Dihydrochloride
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | Highly soluble | Pre-lyophilization pH 2.7 ± 0.25 |
Partition Coefficient (log P) | 2.6 (lipophilic) | For Tc-99m complex |
pKa | Thiol: ~8.5; Amine: ~9.5 | Estimated |
Degradation Sensitivity | Oxidation (disulfide formation), Hydrolysis (ester cleavage) | Light, aqueous solutions |
The lipophilicity of the intact ester form (log P = 2.6) enables passive diffusion across the BBB. However, hydrolysis of ester groups generates polar acids (e.g., ECM, EC), which exhibit reduced membrane permeability [4] [6].
Synthesis
Bicisate dihydrochloride is synthesized via a multi-step route:
Stability
Bicisate dihydrochloride is highly unstable in aqueous solutions, rapidly degrading via:
Bicisate dihydrochloride serves as a ligand for preparing the SPECT tracer Technetium-99m bicisate (Tc-99m ECD). The formulation involves a two-vial kit:
Table 2: NEUROLITE® Kit Composition for Tc-99m Bicisate Preparation
Component | Vial A (Lyo cake) | Vial B (Buffer) |
---|---|---|
Bicisate dihydrochloride | 0.9 mg | – |
Stannous chloride dihydrate | ≥12 µg | – |
Mannitol | 24 mg | – |
EDTA | 0.36 mg | – |
Phosphate salts | – | Dibasic/Monobasic |
pH | 2.7 (pre-lyophilized) | 7.6 |
Reconstitution protocol:
Pharmacokinetic behavior:
Chemical structure diagram: [N,N′-ethylenedi-L-cysteinato(3-)]oxo[⁹⁹ᵐTc]technetium(V) diethyl ester
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7